2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline is a chemical compound characterized by the presence of a cyclopropyl group and an oxadiazole ring attached to an aniline moiety. This unique structure imparts distinctive chemical and biological properties, making it a subject of interest in various scientific fields. The compound is classified under the category of oxadiazole derivatives, which are known for their diverse applications in medicinal chemistry and materials science.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings. It falls under the classification of heterocyclic compounds due to the presence of the oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and three carbon atoms. The specific structural formula is C11H12N4O, with a molecular weight of 236.24 g/mol .
The synthesis of 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can be achieved through several methods:
The reaction conditions typically include:
The molecular structure of 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline features:
Property | Value |
---|---|
Molecular Formula | C11H12N4O |
Molecular Weight | 236.24 g/mol |
IUPAC Name | 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline |
InChI Key | HMKFYRKJJSXBFI-UHFFFAOYSA-N |
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline can participate in various chemical reactions:
Common reagents and conditions include:
The mechanism of action for 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline involves its interaction with biological targets such as enzymes or receptors. The oxadiazole ring acts as a hydrogen bond acceptor, facilitating binding to macromolecules. This property may contribute to its potential pharmacological effects .
The compound exhibits typical characteristics of solid organic compounds:
The chemical properties include:
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline has significant applications in scientific research:
This compound's unique combination of structural elements makes it a valuable candidate for further exploration in both academic and industrial research settings.
The 1,2,4-oxadiazole ring represents a privileged scaffold in drug discovery, characterized by a five-membered structure containing one oxygen and two nitrogen atoms. This heterocycle exhibits remarkable metabolic stability and versatile non-covalent interactions (hydrogen bonding, π-stacking), enabling its integration into diverse therapeutic agents. First synthesized in 1884 by Tiemann and Krüger (initially termed "furo[ab]diazoles"), this heterocycle remained largely unexplored until the mid-20th century, when its pharmacological potential was unlocked [3] [4] [7]. The 1,2,4-oxadiazole scaffold is uniquely positioned among its isomers: unlike the highly aromatic 1,3,4-oxadiazole, UV spectral analyses reveal its limited electron delocalization. For instance, 3,5-diphenyl-1,2,4-oxadiazole exhibits λmax at 245 nm—intermediate between mono-substituted derivatives (238–250 nm)—indicating a conjugated diene-like character rather than true aromaticity [3]. This electronic profile profoundly influences its reactivity and binding interactions. The discovery of natural 1,2,4-oxadiazoles like phidianidines A/B (cytotoxic marine alkaloids) and quisqualic acid (a neuroactive plant metabolite) further validated its biological relevance [4] [10].
Table 1: Clinically Approved Drugs Featuring 1,2,4-Oxadiazole Core
Drug Name | Therapeutic Category | Key Structural Features | Year Introduced |
---|---|---|---|
Oxolamine | Cough suppressant | 3-(Diethylaminoethyl)-5-phenyl substitution | 1960s |
Ataluren | Muscular dystrophy | 3-(4-Nitrobenzyl)-5-fluorobenzyldiene | 2014 |
Pleconaril | Antiviral | 3-(3,5-Dimethylphenyl)-5-(trifluoroethyl) | 2000s |
Fasiplon | Anxiolytic | 3-Cyclopropyl-5-(2-fluorophenyl) | 1990s |
Prenoxdiazine | Antitussive | 3-(2-Morpholinoethyl)-5-phenyl | 1970s |
The medicinal trajectory of 1,2,4-oxadiazoles began in the 1940s with exploratory antibacterial studies. Oxolamine’s 1960s debut as a cough suppressant marked the first clinical validation. Mechanistically, it targeted airway sensory nerves, leveraging the heterocycle’s metabolic resistance to esterases—a critical advancement over conventional ester-based drugs [4] [10]. The 1980–2000s witnessed strategic diversification:
This evolution underscores a paradigm shift: from serendipitous discoveries to rational design exploiting the heterocycle’s stability and geometric precision.
The 1,2,4-oxadiazole ring functions as a high-fidelity bioisostere for ester and amide functionalities, addressing inherent instability while preserving spatial geometry. Key advantages include:
Example: In neuroprotective agents, replacing a benzamide linker with 1,2,4-oxadiazole improved metabolic stability (t1/2 increased from 0.8 to 4.3 hours in microsomes) while retaining MAO-B affinity (IC50 52 nM) [5] [8]. This bioisosteric strategy directly informs the design of 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline, where the oxadiazole bridges the aniline pharmacophore and cyclopropyl modulator.
The cyclopropyl group at the 3-position of 1,2,4-oxadiazole induces profound electronic and steric effects that fine-tune the heterocycle’s properties:
Table 2: Impact of C(3) Substituents on 1,2,4-Oxadiazole Properties
Substituent | Steric Bulk (Å3) | Electronic Effect (σ) | log P Shift | Metabolic Stability (t1/2, min) |
---|---|---|---|---|
Methyl | 23.5 | σ = 0 (Reference) | +0.1 | 22 ± 3 |
Phenyl | 85.6 | σ = +0.43 (π-acceptor) | +1.8 | 45 ± 5 |
Cyclopropyl | 34.2 | σ = -0.15 (σ-donor) | +0.9 | 98 ± 8 |
Trifluoromethyl | 38.9 | σ = +0.54 (σ-acceptor) | +1.2 | 67 ± 6 |
In 2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline, the cyclopropyl-aniline synergy is pivotal: the group’s electron donation enhances the aniline’s nucleophilicity for electrophilic coupling (e.g., diazotization or Schiff base formation), while its steric bulk prevents π-stacking-induced aggregation. Recent studies confirm cyclopropyl-oxadiazoles enable >85% yield in Pd-catalyzed cross-couplings at C(5)—unachievable with bulkier tert-butyl groups [9].
Concluding Synthesis
2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)aniline epitomizes modern heterocyclic drug design: a confluence of historical insight (oxadiazole’s stability), bioisosteric precision (amide mimicry), and strategic substitution (cyclopropyl’s electronic modulation). Its scaffold offers a versatile platform for anticancer, antimicrobial, or CNS agents, warranting focused exploration.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: